6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine 6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine
Brand Name: Vulcanchem
CAS No.: 115689-19-5
VCID: VC20861762
InChI: InChI=1S/C13H19N3S.2ClH/c1-2-7-16-8-3-4-9-10(16)5-6-11-12(9)15-13(14)17-11;;/h4,10H,2-3,5-8H2,1H3,(H2,14,15);2*1H/t10-;;/m0../s1
SMILES: CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl
Molecular Formula: C13H21Cl2N3S
Molecular Weight: 322.3 g/mol

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine

CAS No.: 115689-19-5

Cat. No.: VC20861762

Molecular Formula: C13H21Cl2N3S

Molecular Weight: 322.3 g/mol

* For research use only. Not for human or veterinary use.

6-Propyl-4,5,5a,6,7,8-hexahydrothiazolo(4,5-f)quinolin-2-amine - 115689-19-5

Specification

CAS No. 115689-19-5
Molecular Formula C13H21Cl2N3S
Molecular Weight 322.3 g/mol
IUPAC Name (5aS)-6-propyl-5,5a,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-f]quinolin-2-amine;dihydrochloride
Standard InChI InChI=1S/C13H19N3S.2ClH/c1-2-7-16-8-3-4-9-10(16)5-6-11-12(9)15-13(14)17-11;;/h4,10H,2-3,5-8H2,1H3,(H2,14,15);2*1H/t10-;;/m0../s1
Standard InChI Key BGFOAQLXHIRNQH-XRIOVQLTSA-N
Isomeric SMILES CCCN1CCC=C2[C@@H]1CCC3=C2N=C(S3)N.Cl.Cl
SMILES CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl
Canonical SMILES CCCN1CCC=C2C1CCC3=C2N=C(S3)N.Cl.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator